Compound Description: This compound is a ligand used to synthesize a copper(II) complex. [] The complex, [CuLCl2] where L is 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine, adopts a distorted square-pyramidal geometry and forms a dinuclear unit through Cu···Cl contacts. []
Relevance: This compound shares the 2-(pyridin-2-yl)pyrimidin-4-amine core with 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine, with a 3,5-dimethylpyrazole group replacing the phenylsulfonylpiperazine moiety. []
Compound Description: This compound is a highly selective phosphodiesterase 10A (PDE10A) inhibitor with good brain penetration. [] It was discovered through the optimization of a PDE5 inhibitor library, focusing on the homology between PDE10A and PDE5. [] This compound showed efficacy in a rat conditioned avoidance response (CAR) test, suggesting potential for treating psychosis diseases like schizophrenia. []
Relevance: This compound shares the pyrimidin-4-amine core structure with 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine. While the latter has a pyridin-2-yl substituent at the amine, this compound features a tetrahydro-2H-pyran-4-yl group. [] Both compounds possess a heterocyclic substituent at the 6-position of the pyrimidine ring.
Compound Description: This is a series of novel compounds synthesized from dichloropyrimidines via initial substitution followed by Suzuki coupling. [] These compounds possess 2/6-aryl/heteroaryl substituents on the pyrimidine ring. []
Relevance: This series shares the pyrimidin-4-amine core with 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine, but features a 6-(trifluoromethyl)pyridin-2-yl group at the amine instead of a pyridin-2-yl group. []
Relevance: This compound highlights the potential of pyrimidin-4-amines as fungicides, similar to 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine, which also contains this core structure. []
Compound Description: This compound emerged as a promising fungicide from the optimization of 5-chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine, specifically by introducing a pyridin-2-yloxy substructure to reduce rat toxicity. [] HNPC-A9229 exhibits excellent fungicidal activities, surpassing or matching commercial fungicides like diflumetorim, tebuconazole, flusilazole, and isopyrazam, while demonstrating low toxicity to rats. []
Relevance: HNPC-A9229 further emphasizes the importance of the pyrimidin-4-amine core for fungicidal activity, a feature shared with 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine. []
Compound Description: This series of compounds acts as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). [] These kinases regulate cell cycle entry into the S phase and are validated targets for anticancer drug discovery. []
Relevance: While this series shares the N-(pyridin-2-yl)pyrimidine core with 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine, the position of the amine differs, being located at the 2-position instead of the 4-position on the pyrimidine ring. [] The 4-thiazole substituent further differentiates this series, highlighting the diverse functionalities that can be incorporated into the pyrimidine core for specific biological activity. []
Compound Description: This compound is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3 (FGFR 1, 2, and 3). [] It was developed by optimizing a series of N-aryl-N'-pyrimidin-4-yl ureas. [] NVP-BGJ398 demonstrated significant antitumor activity in bladder cancer xenograft models overexpressing FGFR3. []
N-(pyridin-2-yl)pyrimidin-4-amine Derivatives Containing Sulfoximine Group
Compound Description: This is a broad series of compounds characterized by a sulfoximine group linked to the pyrimidine ring. [] The structures encompass various substituents on the pyridine and pyrimidine rings, as well as different alkyl and aryl groups on the sulfoximine moiety. []
Relevance: This series highlights the versatility of the N-(pyridin-2-yl)pyrimidin-4-amine core, a key feature of 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine. [] The diverse range of substituents incorporated in this series emphasizes the potential for structural modifications to achieve desired biological properties. []
Compound Description: K-604 is a potent and aqueous-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). [] It exhibits high selectivity for ACAT-1 over ACAT-2 and displays improved oral absorption compared to its predecessor. [] This compound is a clinical candidate for treating diseases related to ACAT-1 overexpression. []
Relevance: This compound, although structurally distinct from 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine, showcases the importance of the piperazine moiety in drug design. [] The piperazine ring acts as a linker between the head (pyridylacetamide) and tail (benzimidazole) moieties in K-604, playing a crucial role in its aqueous solubility and oral absorption. []
Compound Description: NPPA is a potential template for drug design against chronic myelogenous leukemia (CML). [] It exhibits an energy affinity of ΔG = -10.3 kcal/mol in a molecular docking study with a kinase enzyme (PDB ID 2hyy), suggesting potential as a starting point for developing new CML drugs. []
Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), showing greater selectivity for ENT2 over ENT1. [] It acts as an irreversible and non-competitive inhibitor, likely binding to a different site in ENT1 compared to conventional inhibitors. []
Relevance: While FPMINT targets ENTs, its structure features a piperazine moiety analogous to that in 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine. [] The presence of a halogen-substituted phenyl ring attached to the piperazine in FPMINT emphasizes the importance of this substitution pattern for its inhibitory activity on ENTs. []
Compound Description: Imatinib is a widely used therapeutic agent for treating leukemia. [] It specifically inhibits tyrosine kinase activity. [] While commonly characterized as various salts, its freebase form adopts an extended conformation and forms hydrogen-bonded chains in its crystal structure. []
Relevance: This compound, like 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine, contains both the pyrimidine and piperazine moieties. [] The pyrimidine ring in Imatinib is linked to a pyridin-3-yl group, while the piperazine is incorporated as part of a benzamide substituent. [] Despite these differences, the presence of these shared structural features underscores their significance in medicinal chemistry.
Compound Description: This series of compounds demonstrates excellent selectivity for CDK4/6 over other CDKs (1, 7, and 9). [] These potent inhibitors showed promising antiproliferative activities against various human cancer cell lines, including leukemia and cancers of the breast, colon, ovary, pancreas, and prostate. []
Relevance: This series, similar to 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine, features the N-(pyridin-2-yl)pyrimidine core. [] The presence of a thiazole substituent at the 4-position of the pyrimidine ring highlights the potential for exploring diverse heterocyclic moieties at this position to target specific CDKs. []
Compound Description: This series encompasses potent and selective NF-κB inducing kinase (NIK) inhibitors designed using structure-based drug design. [] These compounds demonstrated efficacy in an imiquimod-induced psoriasis mouse model, effectively alleviating psoriasis symptoms and attenuating pro-inflammatory responses. []
Relevance: Although structurally distinct from 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine, this series shares the core pyrimidin-4-amine structure, highlighting its importance for biological activity. []
Compound Description: This series comprises potent CDK2 inhibitors developed through bioisosteric replacement of the phenylsulfonamide moiety in a lead compound with pyrazole derivatives. [] These compounds exhibited potent antiproliferative activity against several cancer cell lines, highlighting their potential as anticancer agents. []
Relevance: While structurally distinct from 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine, this series underscores the importance of the pyrimidin-2-amine core for biological activity, especially in the context of CDK inhibition. []
Compound Description: This compound acts as a potent IKur current blocker with selectivity over hERG, Na, and Ca channels. [] It demonstrated robust effects in rabbit and canine pharmacodynamic models but exhibited an unacceptable level of brain penetration, leading to further optimization. []
Relevance: This compound highlights the potential of incorporating a pyridine-3-sulfonamide moiety into a pyrimidine-like structure (quinazoline) for achieving specific biological activity. [] While it lacks the piperazine unit present in 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine, this compound demonstrates the importance of exploring different heterocyclic systems and substituents for modulating biological activity.
Compound Description: This series of compounds was synthesized and evaluated for its antibacterial activity. [] The compounds feature an oxetane ring linked to an imidazole unit, which in turn is connected to a trifluoroethoxy-substituted pyridine ring. []
Relevance: While structurally distinct from 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine, this series showcases the use of a different heterocyclic scaffold (imidazole) linked to a substituted pyridine ring, potentially offering insights for exploring alternative heterocyclic systems for developing bioactive compounds. []
Compound Description: This series of compounds was investigated as potential alternative treatments for insulin resistance, a major component of metabolic syndrome. [] These derivatives were designed to provide safer alternatives to thiazolidinediones (TZDs), which are potent PPARγ ligands but associated with adverse effects. []
Relevance: This series shares the phenylsulfonamide moiety and the piperazine unit with 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine. [] These common structural features, although incorporated into different scaffolds, suggest their potential relevance for modulating biological activity in both metabolic disorders and other therapeutic areas. []
Compound Description: These novel oxazolidinone derivatives containing a thieno-pyridine ring system were synthesized and evaluated for their antimicrobial activity. [] Some of these derivatives showed promising activity against a panel of Gram-positive bacteria. []
Relevance: This series, although structurally distinct from 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine, illustrates the use of a different heterocyclic system (thieno-pyridine) for achieving antimicrobial activity. [] The incorporation of various amides, sulfonamides, and carbamates in this series highlights the potential for diverse modifications to optimize biological activity.
Compound Description: This compound acts as an inhibitor of ATR kinase, a protein involved in DNA damage response. []
Relevance: While structurally distinct from 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine, this compound shares the piperazine moiety. [] This similarity, despite being incorporated into different heterocyclic systems, suggests the potential relevance of the piperazine unit for influencing biological activity. []
Compound Description: This series of pyrazolylpyrimidine derivatives exhibited significant herbicidal activity. [] Notably, N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine demonstrated the strongest inhibitory activity against the root growth of Pennisetum alopecuroides L., a weed species. []
Relevance: These derivatives, similar to 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine, feature the pyrimidin-4-amine core structure. [] The presence of a pyrazole ring at the 6-position of the pyrimidine and variations in the amine substituent highlight the potential for structural modifications to optimize herbicidal activity. []
Compound Description: This series of compounds, synthesized through a novel methodology, was evaluated for its antibacterial activity. [] Some derivatives showed moderate antibacterial activity compared to reference drugs. []
Relevance: These derivatives, while structurally distinct from 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine, incorporate a pyrimidine ring within a more complex fused heterocyclic system. [] The variation in secondary amine substituents highlights the potential for structural modifications to optimize antibacterial activity. []
Compound Description: This series of compounds acts as inhibitors of IKK-beta, a kinase involved in inflammatory responses and cancer. [] The series includes diverse substituents on the benzothiophene, pyrimidine, and amine moieties. []
Relevance: These derivatives, while structurally distinct from 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine, showcase the incorporation of a benzothiophene ring into a pyrimidine scaffold for modulating biological activity, potentially offering insights for exploring alternative heterocyclic systems in drug design. []
Compound Description: This series of compounds was synthesized from itaconic acid derivatives through a multi-step process involving cyclization reactions. [] The series features a pyrrolidinone ring linked to the pyrimidine core. []
Relevance: This series, although structurally distinct from 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine, demonstrates the versatility of the pyrimidine core in accommodating various substituents and highlights the potential of incorporating pyrrolidinone rings into heterocyclic scaffolds for potential biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.